molecular formula C57H117N3 B14625932 1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- CAS No. 58036-76-3

1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl-

Cat. No.: B14625932
CAS No.: 58036-76-3
M. Wt: 844.6 g/mol
InChI Key: INNPOOOOHGTAEY-UHFFFAOYSA-N
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Description

1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- is a derivative of hexahydro-1,3,5-triazine, a class of heterocyclic compounds. These compounds are known for their structural flexibility and are characterized by the presence of three nitrogen atoms in a six-membered ring. The hexahydro derivatives are reduced forms of 1,3,5-triazine, which is an aromatic heterocycle .

Preparation Methods

The synthesis of N,N’,N’'-trisubstituted hexahydro-1,3,5-triazines typically involves the condensation of a primary amine with formaldehyde. For example, the synthesis of 1,3,5-trimethyl-1,3,5-triazacyclohexane can be achieved through the reaction of formaldehyde with methylamine . The general reaction is as follows: [ 3 \text{CH}_2\text{O} + 3 \text{H}_2\text{NMe} \rightarrow (\text{CH}_2\text{NMe})_3 + 3 \text{H}_2\text{O} ]

For C-substituted derivatives, aldehydes react with ammonia: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ]

Industrial production methods often involve similar condensation reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hexahydro-1,3,5-triazines undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl chlorides can produce N,N’,N’'-triacyltriazines .

Scientific Research Applications

1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-1,3,5-triazines often involves their ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application. For example, in antimicrobial applications, the compound may release formaldehyde, which exerts its effects by denaturing proteins and nucleic acids .

Comparison with Similar Compounds

Hexahydro-1,3,5-triazine derivatives can be compared with other triazine compounds such as:

The uniqueness of 1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications.

Properties

CAS No.

58036-76-3

Molecular Formula

C57H117N3

Molecular Weight

844.6 g/mol

IUPAC Name

1,3,5-trioctadecyl-1,3,5-triazinane

InChI

InChI=1S/C57H117N3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-59(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-60(56-58)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-57H2,1-3H3

InChI Key

INNPOOOOHGTAEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CN(CN(C1)CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

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